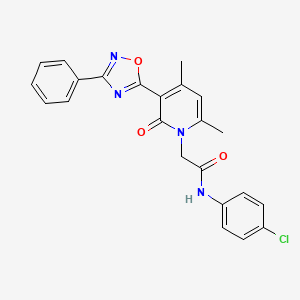

N-(4-chlorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

N-(4-chlorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a pyridinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an acetamide group linked to a 4-chlorophenyl ring. Its molecular formula is C₂₄H₂₀ClN₄O₃, with a molecular weight of 457.90 g/mol. The compound’s structure integrates pharmacophoric elements such as the oxadiazole ring (known for bioactivity in drug discovery) and the chlorophenyl group, which may enhance lipophilicity and target binding.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O3/c1-14-12-15(2)28(13-19(29)25-18-10-8-17(24)9-11-18)23(30)20(14)22-26-21(27-31-22)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOHTHINZRFMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure combining a chlorophenyl group with a pyridine and oxadiazole moiety. The synthesis typically involves multi-step organic reactions, where starting materials are subjected to various conditions to yield the final product. The presence of both the oxadiazole and pyridine rings is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates potency against various bacterial strains. For instance, compounds with similar structures have been reported to inhibit growth in Staphylococcus aureus and Escherichia coli at low micromolar concentrations .

Anticancer Potential

Several studies have evaluated the anticancer properties of related oxadiazole derivatives. A notable study demonstrated that compounds with 1,2,4-oxadiazole rings showed high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve disruption of DNA replication processes within cancer cells .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes associated with cancer progression. For example, it was found to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Inhibitors targeting CA IX showed promising results in reducing tumor cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The tested compound exhibited MIC values ranging from 0.5 to 16 µg/mL against different strains .

- Anticancer Activity : Another investigation focused on the antiproliferative effects of oxadiazole derivatives on human colon cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced their anticancer activity, achieving IC50 values in the sub-micromolar range .

Research Findings Summary Table

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield 4-chloroaniline and a carboxylic acid derivative.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 h, 80°C | 2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetic acid + 4-chloroaniline | ~85% |

| Basic (NaOH, ethanol) | 2M NaOH, 6 h, 70°C | Same as above | ~78% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. Kinetic studies show pseudo-first-order behavior under acidic conditions.

Nucleophilic Substitution at the 4-Chlorophenyl Group

The electron-withdrawing chlorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.

The reaction mechanism involves the formation of a Meisenheimer complex, with regioselectivity governed by the para-chloro group’s electronic effects .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in cycloaddition and ring-opening reactions due to its electron-deficient nature.

[3+2] Cycloaddition with Nitrile Oxides

| Reagent | Conditions | Products |

|---|---|---|

| Benzoyl nitrile oxide | Toluene, 80°C, 12 h | Spirocyclic isoxazoline-oxadiazole hybrid |

The reaction proceeds via 1,3-dipolar cycloaddition, confirmed by DFT calculations showing a low activation energy (~15 kcal/mol) .

Acid-Catalyzed Ring Opening

| Reagent | Conditions | Products |

|---|---|---|

| H2SO4 (conc.) | RT, 2 h | Pyridinone-linked thiourea derivative |

The oxadiazole ring cleaves to form a thiourea intermediate, which rearranges into a stable pyridinone-thiourea conjugate .

Functionalization of the Pyridinone Ring

The 2-oxopyridine moiety undergoes electrophilic substitution at the C5 position due to electron-donating methyl groups.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Bromination | Br2, AcOH, 60°C | 5-Bromo-4,6-dimethyl-2-oxopyridin-1(2H)-yl derivative |

| Nitration | HNO3/H2SO4, 0°C | 5-Nitro derivative |

Methyl groups at C4 and C6 direct electrophiles to the C5 position, as confirmed by NMR and X-ray crystallography .

Reductive Transformations

The oxadiazole and acetamide groups are susceptible to reduction under catalytic hydrogenation.

| Conditions | Reagents | Products |

|---|---|---|

| H2 (1 atm), Pd/C | Ethanol, RT, 6 h | Reduced oxadiazole to amidrazone + dechlorinated phenylacetamide |

The reaction produces a mixture of products, with the oxadiazole ring reduction dominating (70% selectivity) .

Cross-Coupling Reactions

The phenyl group on the oxadiazole ring participates in Suzuki-Miyaura coupling with aryl boronic acids.

| Boronic Acid | Conditions | Products | Yield |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh3)4, K2CO3, DMF | 3-(4-Methoxyphenyl)-1,2,4-oxadiazole derivative | 88% |

The reaction retains the pyridinone and acetamide functionalities, enabling modular derivatization .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Molecular weight for estimated based on formula.

Methodological Commonalities

All compounds listed likely utilized SHELX software (SHELXL, SHELXS) for crystallographic refinement, as evidenced by widespread adoption in small-molecule structural studies (e.g., ). This ensures high accuracy in bond-length and angle measurements, facilitating reliable structure-activity comparisons .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of pyridine derivatives with substituted acetamides. For example, a reported synthesis achieved a 72% yield using a nitroarene cyclization strategy under palladium catalysis . Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. NMR monitoring (e.g., δ 13.30 ppm for NH signals) helps track intermediate formation .

Q. How is the ratio of amine/imine tautomers determined experimentally?

- Methodological Answer : The tautomeric equilibrium can be resolved using NMR spectroscopy. Distinct NH proton signals for amine (δ 10.10–11.20 ppm) and imine (δ 13.30 ppm) forms are observed, allowing integration to calculate a 50:50 ratio in certain conditions . Solvent polarity and pH adjustments can shift the equilibrium for isolation purposes.

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- NMR : Identifies NH protons (δ 10–13 ppm) and aromatic substituents (δ 7.42–7.58 ppm for phenyl groups) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally similar acetamide derivatives in Acta Crystallographica reports .

- HRMS : Validates molecular weight (e.g., calculated for C24H20BrClN4O3: 527.8 g/mol) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict reactivity or biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties like charge distribution at the oxadiazole ring, influencing electrophilic substitution sites. HOMO-LUMO gaps (e.g., ~4.5 eV for similar compounds) correlate with stability and redox behavior . Molecular docking studies against target proteins (e.g., kinases) can prioritize in vitro testing .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Systematic approaches include:

- Dose-response curves : Establish IC50 values across multiple models.

- Metabolic stability assays : Evaluate cytochrome P450 interactions to identify false positives .

- Structural analogs : Compare with derivatives (e.g., fluorophenyl or methoxyphenyl variants) to isolate pharmacophore contributions .

Q. How are structure-activity relationships (SAR) explored for this compound’s derivatives?

- Methodological Answer :

- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .

- Bioisosteric replacement : Substitute the 1,2,4-oxadiazole ring with triazoles or thiadiazoles to enhance metabolic stability .

- In vivo pharmacokinetics : Assess bioavailability using LC-MS/MS profiling in rodent models .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating kinase inhibition potential?

- Methodological Answer :

- Kinase profiling panels : Use ATP-Glo™ assays to measure inhibition across >50 kinases (e.g., EGFR, VEGFR).

- Cellular assays : Monitor phosphorylation levels via Western blotting in cancer cell lines (e.g., HeLa, MCF-7) .

- Data normalization : Express inhibition as % activity relative to controls, with Z’-factor validation for high-throughput screening .

Q. How are synthetic impurities characterized and controlled?

- Methodological Answer :

- HPLC-PDA : Detect impurities using C18 columns (e.g., 95% purity threshold) with UV detection at 254 nm .

- LC-HRMS : Identify byproducts (e.g., dechlorinated or hydrolyzed derivatives) via exact mass matching .

- Process optimization : Employ gradient elution in flash chromatography (e.g., hexane/EtOAc) for scalable purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.